Ethyl 4-[5-(methylcarbamoyl)thiophen-3-yl]sulfonylpiperazine-1-carboxylate
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Overview
Description
Ethyl 4-[5-(methylcarbamoyl)thiophen-3-yl]sulfonylpiperazine-1-carboxylate is a complex organic compound that features a thiophene ring, a piperazine ring, and various functional groups
Preparation Methods
The synthesis of Ethyl 4-[5-(methylcarbamoyl)thiophen-3-yl]sulfonylpiperazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene ring, followed by the introduction of the piperazine ring and the functional groups. Common reagents used in these reactions include ethyl chloroformate, methyl isocyanate, and various sulfonyl chlorides. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Ethyl 4-[5-(methylcarbamoyl)thiophen-3-yl]sulfonylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiophene ring, using reagents like sodium hydroxide or alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-[5-(methylcarbamoyl)thiophen-3-yl]sulfonylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as improved conductivity or stability.
Mechanism of Action
The mechanism of action of Ethyl 4-[5-(methylcarbamoyl)thiophen-3-yl]sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-[5-(methylcarbamoyl)thiophen-3-yl]sulfonylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and may have similar biological activities.
Piperazine derivatives: These compounds contain the piperazine ring and are often used in medicinal chemistry.
Sulfonyl compounds: These compounds feature the sulfonyl functional group and are known for their diverse chemical reactivity
Properties
IUPAC Name |
ethyl 4-[5-(methylcarbamoyl)thiophen-3-yl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S2/c1-3-21-13(18)15-4-6-16(7-5-15)23(19,20)10-8-11(22-9-10)12(17)14-2/h8-9H,3-7H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKLPOZQIZUDJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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